2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid
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Overview
Description
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid is a compound that features both benzoylamino and imidazole moieties. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity. The benzoylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid can be compared with other imidazole-containing compounds, such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(Z)-2-benzamido-3-(1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-8H,(H,14,15)(H,16,17)(H,18,19)/b11-6- |
InChI Key |
MTVHBXPAJMUPKU-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CN2)/C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
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